molecular formula C22H22N6O3 B2378183 (E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 714925-27-6

(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2378183
CAS RN: 714925-27-6
M. Wt: 418.457
InChI Key: CECFWWMKOHHHLG-BHGWPJFGSA-N
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Description

(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Scientific Research Applications

Sustainable Synthesis of Quinolines and Pyrimidines

This research illustrates the synthesis of quinolines and pyrimidines, including compounds structurally similar to the specified chemical, using environmentally benign methods. The study emphasizes high atom efficiency and the selective formation of C-C and C-N bonds, highlighting the compound's potential in sustainable chemical synthesis (Mastalir et al., 2016).

Synthesis of Pyrrolo[3,4-b]pyrrole-fused Quinolines

This study presents a novel method for synthesizing hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, showcasing the versatility of the compound in creating complex heterocyclic structures, potentially useful in pharmaceutical research (Lin et al., 2020).

Anticancer and Anti-inflammatory Properties

Research on pyrrolizine-5-carboxamides indicates that derivatives of the compound under study may have significant anti-inflammatory and anticancer activities. The study suggests that the type of substituents on phenyl rings greatly influences these activities, highlighting the compound's potential in developing new cancer and inflammation treatments (Gouda et al., 2018).

Applications in Polymer Science

The compound's structural analogs are used in the synthesis of new polyamides, as shown in a study that synthesized polyamides containing the quinoxaline moiety. These polymers exhibit excellent thermal stability, suggesting the potential use of the compound in high-performance materials (Patil et al., 2011).

Application in Metabolic Activation Studies

Research involving carcinogenic heterocyclic aromatic amines, structurally related to the compound, explores metabolic activation processes. This study offers insights into the metabolic pathways and reactivity of similar compounds, which can be crucial in understanding their biological interactions (Turesky et al., 1991).

properties

IUPAC Name

2-amino-N-butan-2-yl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-3-12(2)25-22(31)18-19-21(27-15-7-5-4-6-14(15)26-19)28(20(18)23)24-11-13-8-9-16(29)17(30)10-13/h4-12,29-30H,3,23H2,1-2H3,(H,25,31)/b24-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECFWWMKOHHHLG-BHGWPJFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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